molecular formula C8H14Br2O2 B6232241 tert-butyl 3-bromo-2-(bromomethyl)propanoate CAS No. 75509-27-2

tert-butyl 3-bromo-2-(bromomethyl)propanoate

Cat. No.: B6232241
CAS No.: 75509-27-2
M. Wt: 302
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Description

tert-Butyl 3-bromo-2-(bromomethyl)propanoate: is an organic compound with the molecular formula C8H14Br2O2. It features a central propane chain with a bromine atom at the third carbon (C-3) and a bromomethyl group (CH₂Br) at the second carbon (C-2). The tert-butyl group (C(CH₃)₃) is attached to the carboxylic acid group (COOH) through an ester linkage (C-O-C) at the first carbon (C-1). This compound is commonly used in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-(bromomethyl)propanoate can be synthesized from 3-bromo-2-(bromomethyl)propionic acid and isobutylene. The reaction involves the esterification of the carboxylic acid group with isobutylene under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of excess reactants to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-butyl 3-bromo-2-(bromomethyl)propanoate is susceptible to nucleophilic substitution reactions.

    Elimination Reactions: Under specific conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

    Deprotection Reactions: The tert-butyl group can be cleaved under acidic or basic conditions to reveal the underlying carboxylic acid functionality.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) and sodium hydride (NaH).

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and basic conditions using sodium hydroxide (NaOH).

Major Products:

  • Substituted propanoates
  • Alkenes
  • Carboxylic acids

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-2-(bromomethyl)propanoate is widely used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound for investigating the reactivity and toxicity of brominated organic molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-(bromomethyl)propanoate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl 3-bromopropanoate: Similar structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    tert-Butyl bromoacetate: Contains a bromine atom at the second carbon instead of the third, leading to different reactivity and applications.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsiloxy group instead of the carboxylic acid ester, resulting in different chemical properties and uses.

Uniqueness: tert-Butyl 3-bromo-2-(bromomethyl)propanoate is unique due to the presence of both a bromomethyl group and a tert-butyl ester. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

75509-27-2

Molecular Formula

C8H14Br2O2

Molecular Weight

302

Purity

95

Origin of Product

United States

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